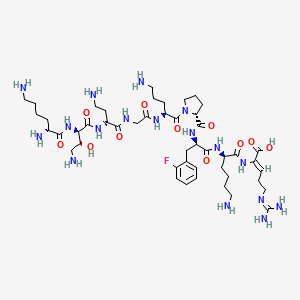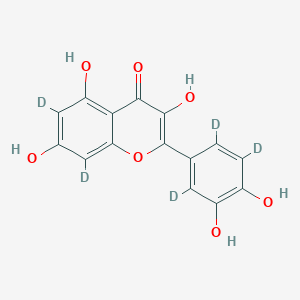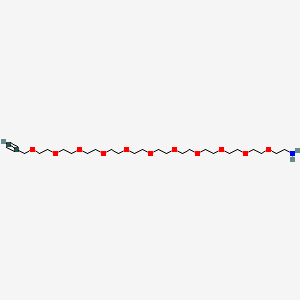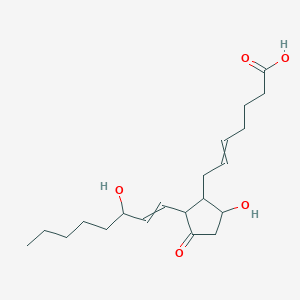
(3R)-3-(7-methyl-3-oxo-1H-isoindol-2-yl)azepane-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BTX161 is a thalidomide analog known for its potent degradation of casein kinase 1 alpha (CKIα). This compound has shown significant efficacy in mediating the degradation of CKIα in human acute myeloid leukemia cells, activating the DNA damage response and p53, while stabilizing the p53 antagonist MDM2 .
準備方法
Synthetic Routes and Reaction Conditions
BTX161 is synthesized through a series of chemical reactions starting from thalidomide. The synthetic route involves the modification of the thalidomide structure to enhance its ability to degrade CKIα. The specific reaction conditions include the use of various solvents and reagents to achieve the desired modifications. The synthesis typically involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce BTX161 .
Industrial Production Methods
Industrial production of BTX161 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve the use of large-scale reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the compound .
化学反応の分析
Types of Reactions
BTX161 undergoes various chemical reactions, including:
Oxidation: BTX161 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: BTX161 can participate in substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various derivatives of BTX161, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
科学的研究の応用
BTX161 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of CKIα and its effects on cellular processes.
Biology: Investigated for its role in modulating the Wnt signaling pathway and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic applications in treating acute myeloid leukemia and other cancers by targeting CKIα.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CKIα and related pathways .
作用機序
BTX161 exerts its effects by binding to CKIα and promoting its degradation via the ubiquitin-proteasome system. This degradation leads to the activation of the DNA damage response and p53, while stabilizing the p53 antagonist MDM2. The molecular targets and pathways involved include the Wnt signaling pathway and the p53-MDM2 axis .
類似化合物との比較
BTX161 is compared with other thalidomide analogs such as lenalidomide and pomalidomide. While all these compounds target CKIα, BTX161 has shown superior efficacy in degrading CKIα and activating the DNA damage response. Similar compounds include:
Lenalidomide: Another thalidomide analog with similar but less potent effects on CKIα degradation.
Pomalidomide: Known for its immunomodulatory effects and CKIα degradation, but less effective than BTX161
BTX161 stands out due to its higher potency and effectiveness in targeting CKIα, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C15H16N2O3 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
(3R)-3-(7-methyl-3-oxo-1H-isoindol-2-yl)azepane-2,7-dione |
InChI |
InChI=1S/C15H16N2O3/c1-9-4-2-5-10-11(9)8-17(15(10)20)12-6-3-7-13(18)16-14(12)19/h2,4-5,12H,3,6-8H2,1H3,(H,16,18,19)/t12-/m1/s1 |
InChIキー |
CNIZBMYCKRUTHY-GFCCVEGCSA-N |
異性体SMILES |
CC1=C2CN(C(=O)C2=CC=C1)[C@@H]3CCCC(=O)NC3=O |
正規SMILES |
CC1=C2CN(C(=O)C2=CC=C1)C3CCCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)
![Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B11933161.png)

![hexyl (15R,16R,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B11933171.png)
![1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one](/img/structure/B11933174.png)

![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate](/img/structure/B11933182.png)

![(Z)-2-(3-((4-Chlorobenzyl)oxy)benzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one](/img/structure/B11933198.png)



![2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide;hydrochloride](/img/structure/B11933223.png)

